![molecular formula C18H15N3OS2 B2590438 2-(Benzylsulfanylmethyl)-5-sulfanylidene-2,6,6a,7,8,9,10,10a-octahydroimidazo[1,2-c]quinazolin-3-one CAS No. 1189951-98-1](/img/structure/B2590438.png)

2-(Benzylsulfanylmethyl)-5-sulfanylidene-2,6,6a,7,8,9,10,10a-octahydroimidazo[1,2-c]quinazolin-3-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

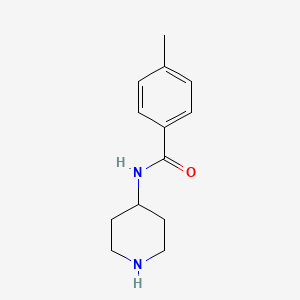

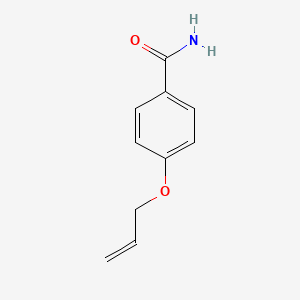

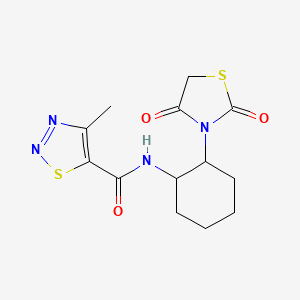

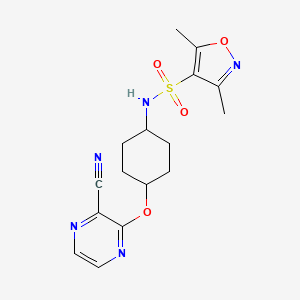

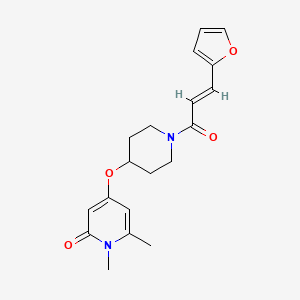

The compound “2-(Benzylsulfanylmethyl)-5-sulfanylidene-2,6,6a,7,8,9,10,10a-octahydroimidazo[1,2-c]quinazolin-3-one” is a quinazolinone derivative . Quinazolinone and quinazoline derivatives are nitrogen-containing heterocycles that have received significant attention due to their wide and distinct biopharmaceutical activities . They are considered noteworthy chemicals for the synthesis of diverse molecules with physiological significance and pharmacological utilization .

Synthesis Analysis

Quinazolinone derivatives have been synthesized through various methods. One common approach involves multi-component reactions (MCRs), where three or more reactants are added in a single vessel to produce the target product . These reactions are facile, fast, convergent, economic, and environmentally friendly with minimal waste generation, high yields, and no use of extra chemical solvents . A novel series of fused pyrazolo[5′,1′:2,3]imidazo[1,5-c]quinazolin-6(5 H)-ones were synthesized and their affinity against the COVID-19 main protease was investigated using molecular docking study .Molecular Structure Analysis

The molecular structure of quinazolinone derivatives is complex and versatile. They can be fused to produce significant complex heterocycles such as quinazoline, imidazoquinazoline, imidazopyridine, and pyrazoloimidazols . These compounds are mostly inhibitors of various diseases and have many applications in medicinal science .Chemical Reactions Analysis

Quinazolinone derivatives have shown a wide range of reactivity. They have been used as intermediates in the synthesis of quinazoline analogues and their ring-expanded derivatives . They have also been involved in various chemical reactions, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction .Aplicaciones Científicas De Investigación

- Quinazoline derivatives have shown promise as anti-cancer agents . Researchers have explored their potential in inhibiting tumor growth and metastasis. Investigating the specific anti-cancer mechanisms of this compound could lead to novel therapeutic strategies.

- Inflammation plays a crucial role in various diseases. Quinazoline derivatives, including our compound of interest, have demonstrated anti-inflammatory properties . Understanding their impact on inflammatory pathways could pave the way for new anti-inflammatory drugs.

- Quinazolinones exhibit broad-spectrum antimicrobial effects . Investigating the antibacterial, antifungal, and antiviral potential of our compound could contribute to combating infectious diseases.

- Pain management remains a critical area of research. Some quinazoline derivatives possess analgesic properties . Studying the pain-relieving mechanisms of our compound may yield insights for pain therapy.

- Viral infections pose global health challenges. Quinazoline derivatives have been explored for their anti-viral activity . Investigating their efficacy against specific viruses could be valuable.

- Diabetes affects millions worldwide. Quinazoline derivatives have been investigated for their anti-diabetic effects . Our compound’s impact on glucose metabolism and insulin sensitivity warrants exploration.

Anti-Cancer Properties

Anti-Inflammatory Effects

Antimicrobial Activity

Analgesic Properties

Anti-Virus Applications

Anti-Diabetic Potential

Mecanismo De Acción

Direcciones Futuras

Quinazolinone derivatives have shown significant potential in medicinal chemistry due to their wide range of biological activities. Future research may focus on the design and synthesis of new derivatives or analogues to treat various diseases . The development of novel synthetic methods and the exploration of their biological activities will continue to be an important area of research .

Propiedades

IUPAC Name |

2-(benzylsulfanylmethyl)-5-sulfanylidene-2,6,6a,7,8,9,10,10a-octahydroimidazo[1,2-c]quinazolin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3OS2/c22-17-15(11-24-10-12-6-2-1-3-7-12)19-16-13-8-4-5-9-14(13)20-18(23)21(16)17/h1-3,6-7,13-15H,4-5,8-11H2,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGCVBOOHMFZMOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)C3=NC(C(=O)N3C(=S)N2)CSCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 156591726 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-([1,1'-Biphenyl]-4-yloxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride](/img/structure/B2590355.png)

![N-cyclopropyl-1-[6-({2-[(3-fluoro-4-methylphenyl)amino]-2-oxoethyl}thio)pyridazin-3-yl]piperidine-4-carboxamide](/img/structure/B2590357.png)

![N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-phenoxyethanesulfonamide](/img/structure/B2590359.png)

![N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2590367.png)

![5,6-dichloro-N-[3-(cyclopropylcarbamoyl)phenyl]pyridine-3-carboxamide](/img/structure/B2590369.png)

![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-(4-methylbenzoyl)benzoate](/img/structure/B2590371.png)

![2-{[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2590372.png)

![5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-[2-(2-fluorophenyl)ethyl]-2,3-dihydro-1H-pyrrol-3-one](/img/structure/B2590378.png)